3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid
Description
3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is a heterocyclic carboxylic acid featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a propanoic acid chain at the 4-position. The difluoromethyl group (-CF₂H) enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the propanoic acid moiety contributes to solubility in aqueous environments, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
3-[1-(difluoromethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)11-4-5(3-10-11)1-2-6(12)13/h3-4,7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIFPQOCKGJSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain.
Mode of Action
This compound acts by inhibiting succinate dehydrogenase. This inhibition disrupts the normal function of the mitochondrial respiration chain, leading to the death of the organism.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the tricarboxylic acid (TCA) cycle or Krebs cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production, affecting the growth and survival of the organism.
Biochemical Analysis
Biochemical Properties
3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. The compound acts as an inhibitor of succinate dehydrogenase, thereby affecting cellular respiration and energy production. Additionally, this compound has been shown to interact with histone deacetylase 6, leading to changes in gene expression and protein acetylation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the activity of the PI3K-Akt signaling pathway, which is critical for cell survival and proliferation. Furthermore, it impacts gene expression by inhibiting histone deacetylase 6, leading to changes in the acetylation status of histones and other proteins. These alterations can result in modified cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the mitochondrial respiratory chain. This inhibition leads to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS) levels. Additionally, the compound’s interaction with histone deacetylase 6 involves the formation of a stable complex, resulting in the inhibition of deacetylase activity and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to the compound has been shown to result in sustained inhibition of succinate dehydrogenase and histone deacetylase 6, leading to prolonged changes in cellular function and metabolism. These effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits succinate dehydrogenase and histone deacetylase 6. At higher doses, toxic effects such as increased ROS production and cellular damage have been observed. These findings suggest a threshold effect, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound disrupts the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels. Additionally, the compound’s interaction with histone deacetylase 6 affects the regulation of metabolic genes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it accumulates in specific compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the mitochondria, where it inhibits succinate dehydrogenase and disrupts the TCA cycle. Additionally, it is found in the nucleus, where it interacts with histone deacetylase 6 and influences gene expression. These specific localizations are likely directed by targeting signals and post-translational modifications that guide the compound to its sites of action.
Biological Activity
3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]propanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by a difluoromethyl group, which is known to enhance pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : CHFNO
- Molecular Weight : 194.16 g/mol
- CAS Number : 1005678-67-0
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death, particularly in breast and colon cancer cells.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results indicate a promising antimicrobial profile for the compound, warranting further investigation.
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, the anti-inflammatory effects were assessed using RAW264.7 macrophages stimulated with LPS (lipopolysaccharide). The study found that treatment with the compound reduced TNF-alpha levels by approximately 50% compared to untreated controls.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The difluoromethyl group enhances binding affinity to enzymes involved in inflammation and microbial resistance.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid but differ in substituents, heterocyclic systems, or functional groups, leading to distinct physicochemical and biological properties:
Key Comparisons:
Substituent Effects: The difluoromethyl group in the target compound balances electronegativity and lipophilicity better than bulkier groups like trifluoromethyl (CF₃) in or aromatic substituents in . Biphenyl substituents (as in ) enhance aromatic stacking interactions but may reduce metabolic stability compared to smaller substituents.
Heterocyclic Systems :
- The triazolo-pyrimidine system in introduces additional nitrogen atoms, likely enhancing binding affinity to biological targets (e.g., enzymes or receptors) but complicating synthesis.
Functional Group Variations :
- The boronic acid derivative in is tailored for cross-coupling reactions, diverging from the carboxylic acid’s role in solubility or ionic interactions.
Physicochemical Data:
- Melting Points: Pyrazole-propanoic acid derivatives with nitro or methoxy groups (, compounds 13d–13f) exhibit melting points ranging from 136–242°C, suggesting thermal stability influenced by substituents.
- Yields : Syntheses of similar compounds (e.g., 61–85% yields in ) indicate moderate to high efficiency, though steric hindrance from bulky groups (e.g., biphenyl in ) may lower yields.
Preparation Methods
Reaction Scheme and Steps
This method involves two major steps:
Substitution/Hydrolysis Reaction:
- React 2,2-difluoroacetyl halide (X = F or Cl) with an alpha,beta-unsaturated ester in the presence of an acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine) in an organic solvent (dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane).
- The reaction is conducted at low temperature with dropwise addition of the halide.
- Subsequent alkaline hydrolysis yields an alpha-difluoroacetyl intermediate carboxylic acid.
Condensation/Cyclization Reaction:
- The intermediate is treated with a catalyst (sodium iodide or potassium iodide) and condensed with methylhydrazine aqueous solution at low temperature.
- The reaction mixture undergoes reduced pressure and temperature elevation to induce cyclization.
- Acidification precipitates the crude this compound.
- Recrystallization from aqueous alcohol (methanol, ethanol, or isopropanol, 35-65% water) yields the purified product.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Molar ratio (difluoroacetyl halide : ester : base) | 1 : 0.95-0.98 : 1.0-1.5 |
| Temperature | Low temperature (-30 to -20 °C) during addition |
| Catalyst | Sodium iodide or potassium iodide |
| Solvent for recrystallization | 35-65% aqueous methanol, ethanol, or isopropanol |
| Yield | 75-80% (after recrystallization) |
| Purity (HPLC) | >99.3% |
| Isomer ratio (target : 5-isomer) | ~95:5 to 96:4 |
Advantages and Notes
- The method improves isomer ratio and chemical purity compared to earlier cyclization methods.
- Raw materials are readily available.
- The process is scalable with simple operation.
- Recrystallization effectively removes impurities and isomeric byproducts.
- The use of iodide salts as catalysts enhances selectivity.
Method B: Difluorochloromethane, Carbon Monoxide, and Propiolic Acid Route
Reaction Scheme and Steps
This novel synthesis involves three main steps:
-
- Difluorochloromethane, carbon monoxide, and methyl hydrazine react in the presence of a catalyst (palladium salts such as Pd(OAc)2, PdCl2, or Pd(dppf)Cl2) and sodium formate.
- This step forms an intermediate (formula I).
-
- The intermediate is halogenated using a halogenating reagent to give another intermediate (formula II).
-
- The halogenated intermediate reacts with alkali (e.g., triethylamine, potassium bicarbonate, DBU, sodium hydroxide, etc.) and propiolic acid.
- This step forms the cyclic this compound (formula V).
Reaction Conditions and Catalysts
| Step | Catalyst/Reagent Details |
|---|---|
| Carbointercalation | Pd salts (Pd(OAc)2, Pd(dppf)Cl2, PdCl2, etc.), phosphine ligands (BINAP, xantphos, etc.), sodium formate |
| Halogenation | Halogenating agents (not specified in detail) |
| Cyclization | Bases: triethylamine, potassium bicarbonate, DBU, NaOH, KOH, etc. |
Advantages
- Uses low-cost starting materials: difluoromethane and carbon monoxide.
- High reaction selectivity with fewer byproducts.
- Environmentally friendly with less waste generation.
- Suitable for industrial scale-up due to economic and green chemistry benefits.
Comparative Summary of Preparation Methods
| Feature | Method A (Difluoroacetyl Halide) | Method B (Carbointercalation with Propiolic Acid) |
|---|---|---|
| Starting Materials | 2,2-Difluoroacetyl halide, alpha,beta-unsaturated esters, methylhydrazine | Difluorochloromethane, carbon monoxide, methyl hydrazine, propiolic acid |
| Key Catalysts/Reagents | Sodium or potassium iodide, acid-binding agents | Pd salts, phosphine ligands, sodium formate, halogenating reagents |
| Reaction Steps | Substitution/hydrolysis, condensation/cyclization, recrystallization | Carbointercalation, halogenation, cyclization |
| Reaction Temperature | Low temperature (-30 to -20 °C) | Not explicitly specified; catalytic conditions |
| Yield | 75-80% | Not explicitly quantified but described as efficient |
| Purity | >99.3% by HPLC | High selectivity reported |
| Environmental Impact | Moderate (standard organic solvents, iodide salts) | Low waste, greener process |
| Industrial Suitability | Scalable, simple operation | Highly suitable, cost-effective, environmentally friendly |
Detailed Research Findings and Notes
- The iodide-catalyzed condensation and cyclization in Method A significantly reduce isomer impurities, achieving a target isomer purity of approximately 95-96% relative to the 5-isomer.
- Recrystallization solvent composition and temperature control are critical to maximize purity and yield.
- Method B introduces a novel catalytic carbointercalation approach that leverages inexpensive feedstocks (difluoromethane and carbon monoxide), which is a significant advancement in cost and sustainability.
- The use of palladium catalysts and phosphine ligands enables selective formation of the key intermediate in Method B.
- Both methods require careful pH adjustment and extraction steps to isolate the acid product.
- Analytical techniques such as HPLC and NMR (hydrogen spectrum) confirm product purity and structure.
Q & A
Q. What are the common synthetic routes for preparing 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid, and how are reaction conditions optimized?
The synthesis typically involves constructing the pyrazole core followed by functionalization with difluoromethyl and propanoic acid groups. A key step is the introduction of the difluoromethyl group via fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions . Reaction optimization includes:
- Temperature control : Maintaining −20 to −15°C during diazomethane reactions to prevent side products .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) to isolate pure intermediates .
- Yield improvement : Adjusting stoichiometry of pyrazole precursors and fluorinating agents .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Essential techniques include:
- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and propanoic acid carboxyl groups (δ 170–175 ppm in ¹³C) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .
Q. What preliminary biological screening approaches are recommended for assessing this compound’s activity?
Initial assays focus on:
- Enzyme inhibition : Testing against kinases or carboxylases due to the pyrazole-carboxylic acid motif .
- Antimicrobial activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on mammalian cell lines to evaluate safety thresholds .
Advanced Research Questions
Q. How can researchers optimize fluorination efficiency while minimizing byproducts during difluoromethyl group installation?
Advanced strategies include:
- Reagent selection : Using XtalFluor-E for improved stability and reduced side reactions compared to DAST .
- Solvent effects : Anhydrous dichloromethane or THF to avoid hydrolysis .
- Monitoring intermediates : In-situ ¹⁹F NMR to track fluorination progress and adjust reaction time .
Q. How should discrepancies in spectral data (e.g., unexpected NMR splitting) be systematically investigated?
Contradictions often arise from:
- Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering splitting patterns. Use variable-temperature NMR to confirm .
- Impurities : Trace solvents (e.g., DMSO-d₆) or unreacted precursors can distort signals. Re-purify via preparative HPLC .
- Stereochemical effects : Chiral centers in propanoic acid side chains may require chiral shift reagents or X-ray crystallography .
Q. What computational and experimental methods elucidate structure-activity relationships (SAR) for derivatives of this compound?
SAR studies involve:
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using PyMOL or AutoDock .
- Analog synthesis : Modify substituents (e.g., methyl vs. trifluoromethyl on pyrazole) and compare bioactivity .
- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features using Schrödinger Suite .
Q. What mechanistic insights exist for this compound’s potential interactions with biological targets?
Proposed mechanisms include:
- Enzyme inhibition : The carboxylic acid group chelates metal ions (e.g., Mg²⁺ in ATP-binding pockets), disrupting catalytic activity .
- Receptor modulation : Pyrazole rings may bind to allosteric sites in GPCRs, as seen in related fluorinated analogs .
- ROS generation : Difluoromethyl groups could induce oxidative stress in microbial cells, enhancing antibacterial effects .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
